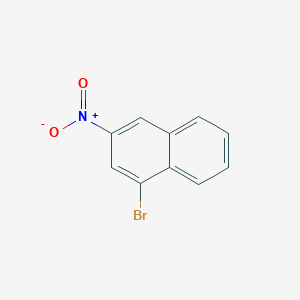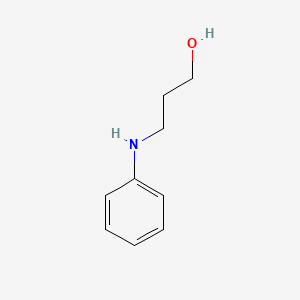
3-Anilino-1-propanol
Overview
Description
3-Anilino-1-propanol: is an organic compound with the molecular formula C9H13NO . It is a derivative of aniline and propanol, characterized by the presence of an aniline group attached to a propanol chain. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Anilino-1-propanol can be synthesized through the reaction of ethylene with aniline in the presence of nitrobenzene and chloride. The reaction system involves three main steps: electron transfer, nucleophilic attack, and proton transfer.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified using techniques such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Anilino-1-propanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aniline group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Anilino-1-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Anilino-1-propanol involves its interaction with specific molecular targets and pathways. The compound can undergo pyrolysis, where it decomposes under high temperatures to form various products. This process involves electron transfer, nucleophilic attack, and proton transfer steps .
Comparison with Similar Compounds
3-Amino-1-propanol: A compound with a similar structure but with an amino group instead of an aniline group.
4-Amino-1-butanol: Another similar compound with an additional carbon in the chain.
2-Amino-1-propanol: A compound with the amino group attached to the second carbon in the chain.
Uniqueness: 3-Anilino-1-propanol is unique due to the presence of both an aniline group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
3-anilinopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYBSURBYCLNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046875 | |
| Record name | 3-Anilinopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-11-6 | |
| Record name | 3-Anilinopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Anilino-1-propanol's reactivity in organic synthesis?
A: this compound plays a crucial role in synthesizing quinolines, heterocyclic compounds with diverse applications. Studies demonstrate its use in ruthenium-catalyzed reactions with nitroarenes. [, ] Here, this compound acts as a crucial intermediate, enabling the formation of the quinoline ring system through a series of transformations.
Q2: Can you elaborate on the role of this compound in quinoline synthesis according to the proposed mechanism?
A: Research proposes a multi-step mechanism where this compound participates in forming quinolines from nitroarenes. [, ] First, the nitroarene is reduced to an aniline derivative. Then, a propanol group from either this compound itself or a related compound like tris(3-hydroxypropyl)amine is transferred to the aniline, yielding a this compound intermediate. This intermediate undergoes N-alkylation with another aniline molecule, forming 1,3-dianilinopropane. Finally, an intramolecular cyclization of 1,3-dianilinopropane yields the desired quinoline product.
Q3: Have there been any computational studies on the reactivity of this compound?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the gas-phase pyrolysis mechanisms of this compound. [] This study explored the formation of products like aniline, ethylene, formaldehyde, N-methyl aniline, and aldehydes through various reaction pathways. These computational insights help us understand the intrinsic reactivity of this compound and its potential decomposition routes under specific conditions.
Q4: Are there alternative synthetic routes to quinolines that do not involve this compound?
A4: While the provided research highlights the use of this compound in quinoline synthesis, it's important to note that numerous other methods exist. These often utilize different starting materials and catalysts, offering alternative approaches for accessing diverse quinoline derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)
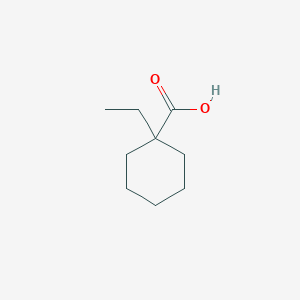

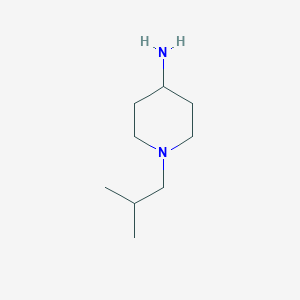
![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)
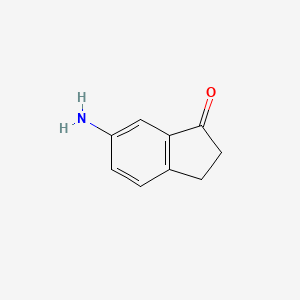
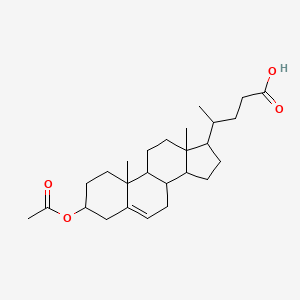

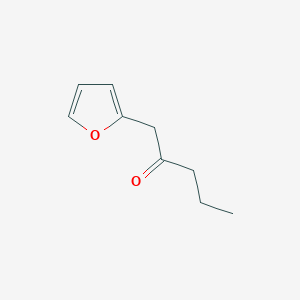
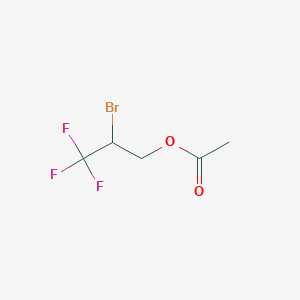
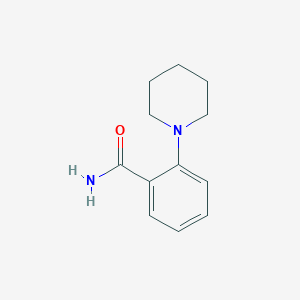
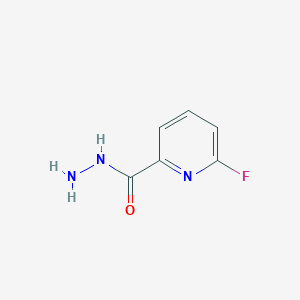
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
